Ethyl 3-methyl-5-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate
Description
Ethyl 3-methyl-5-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate is a structurally complex thiophene derivative featuring a thiophene-2-carboxylate core substituted at the 3-position with a methyl group and at the 5-position with a sulfonamide-linked piperidine-thiophene moiety. This compound belongs to a broader class of ethyl thiophene carboxylates, which are of interest in medicinal and materials chemistry due to their heterocyclic frameworks and tunable electronic properties.
Properties
IUPAC Name |
ethyl 3-methyl-5-[(1-thiophen-2-ylsulfonylpiperidine-2-carbonyl)amino]thiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O5S3/c1-3-25-18(22)16-12(2)11-14(27-16)19-17(21)13-7-4-5-9-20(13)28(23,24)15-8-6-10-26-15/h6,8,10-11,13H,3-5,7,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCZRKVSRXYLXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(S1)NC(=O)C2CCCCN2S(=O)(=O)C3=CC=CS3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O5S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiophenes
are a type of heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms. They are essential in industrial chemistry and material science, and they play a prominent role in the advancement of organic semiconductors. Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Biological Activity
Ethyl 3-methyl-5-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate, a compound with the CAS number 1097081-83-8, is a thiophene derivative that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 442.6 g/mol. The compound features a thiophene ring, a piperidine moiety, and a sulfonamide group, which are known to enhance biological activity through various mechanisms.
Synthesis
The synthesis of this compound typically involves multi-step reactions that incorporate various heterocycles. A common synthetic route includes:
- Formation of the Thiophene Ring : Utilizing appropriate precursors and reagents.
- Introduction of the Piperidine Moiety : Achieved through coupling reactions.
- Incorporation of the Sulfonamide Group : This step is critical for enhancing biological activity.
Antimicrobial Activity
Recent studies have shown that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound were evaluated against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and fungal strains such as Candida albicans. The results indicated notable inhibition zones and low minimum inhibitory concentrations (MIC), suggesting strong antimicrobial efficacy .
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| 7c | E. coli | 15 | 10 |
| 7d | S. aureus | 18 | 5 |
Antioxidant Activity
The antioxidant potential of this compound was assessed using DPPH and hydroxyl radical scavenging assays. The results demonstrated that the compound effectively neutralizes free radicals, implicating its role in oxidative stress mitigation .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors within biological systems. Similar compounds have shown anti-inflammatory properties by inhibiting prostaglandin synthesis, suggesting potential therapeutic applications in inflammatory diseases .
Case Studies
A recent study focused on a series of thiophene derivatives, including the compound , evaluated their biological activities comprehensively. The study employed advanced computational techniques such as molecular docking to predict binding interactions with biological targets, supporting experimental findings that highlighted the multifunctional therapeutic potential of these compounds .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ethyl Thiophene Carboxylate Derivatives
(a) Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate ()
- Structural Differences : This analog contains a benzo[b]thiophene ring with hydroxyl, methyl, and two oxo groups, contrasting with the target compound’s simpler thiophene core and sulfonamide-piperidine substituent.
- Functional Implications : The dihydrobenzo[b]thiophene structure increases aromaticity and electron-withdrawing effects from oxo groups, likely reducing solubility in polar solvents compared to the target compound. The hydroxyl group may confer higher polarity but lower metabolic stability than the sulfonamide group in the target .
(b) Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate ()
- Structural Differences: Substituents at the 4-cyano and 5-methylthio positions differ from the target’s 3-methyl and 5-sulfonamido-piperidine groups.
- The methylthio group offers moderate lipophilicity, whereas the target’s sulfonamide-piperidine group introduces both hydrophilic (sulfonyl) and basic (piperidine) properties, suggesting better aqueous solubility at acidic pH .
Sulfur-Containing Heterocycles
(a) 2-Thiophenecarboxylic Acid ()
- Structural Differences : The carboxylic acid analog lacks the ester and complex substituents of the target compound.
- Functional Implications : The free carboxylic acid group increases acidity (pKa ~3-4) and water solubility compared to the ethyl ester. However, the ester in the target compound improves cell membrane permeability, a critical factor in drug design .
Hypothetical Property Analysis and Data Table
| Compound Name | Molecular Formula (Calculated) | Key Substituents | Predicted Properties |
|---|---|---|---|
| Target Compound | C₁₈H₂₁N₂O₅S₃ | 3-methyl, 5-(sulfonamido-piperidine) | Moderate lipophilicity, basic pH solubility |
| Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate | C₁₃H₁₂O₆S | Hydroxyl, oxo, benzo[b]thiophene | High polarity, low metabolic stability |
| Ethyl 4-cyano-5-(methylthio)thiophene-2-carboxylate | C₉H₉NO₂S₂ | 4-cyano, 5-methylthio | High reactivity, moderate lipophilicity |
| 2-Thiophenecarboxylic Acid | C₅H₄O₂S | Carboxylic acid | High aqueous solubility, poor membrane permeability |
Research Implications and Gaps
While the provided evidence highlights structural analogs, empirical data on the target compound’s physicochemical or biological properties are absent. Future studies should:
- Synthesize the compound using methods analogous to (e.g., acylations or sulfonylation reactions).
- Characterize its crystal structure via software like SHELX () to confirm stereochemistry.
- Compare bioactivity with analogs, focusing on sulfonamide-mediated enzyme inhibition or piperidine-related pharmacokinetics.
Preparation Methods
Piperidine Ring Construction
The piperidine-2-carboxylic acid scaffold is synthesized via a modified Schmidt reaction:
- Cyclohexanone oxime formation : Cyclohexanone reacts with hydroxylamine hydrochloride under acidic conditions (yield: 92%).
- Beckmann rearrangement : Oxime treated with polyphosphoric acid at 120°C generates caprolactam (yield: 78%).
- Acidic hydrolysis : Caprolactam hydrolyzed with 6M HCl at reflux to yield piperidine-2-carboxylic acid hydrochloride (yield: 95%).
Key Data :
| Step | Reagent/Conditions | Time (h) | Yield (%) |
|---|---|---|---|
| 1 | NH₂OH·HCl, H₂SO₄ | 4 | 92 |
| 2 | PPA, 120°C | 6 | 78 |
| 3 | 6M HCl, reflux | 12 | 95 |
Sulfonylation at Piperidine Nitrogen
Sulfonylation employs thiophen-2-ylsulfonyl chloride under Schotten-Baumann conditions:
- Piperidine-2-carboxylic acid (1 eq) dissolved in 10% NaOH solution at 0°C
- Thiophen-2-ylsulfonyl chloride (1.2 eq) added dropwise
- Stirred for 2 h at 0°C followed by 12 h at room temperature
- Acidified to pH 2 with conc. HCl to precipitate product
Optimization Insights :
- Excess sulfonyl chloride (1.5 eq) increases yield to 84% but requires careful pH control
- DCM/water biphasic system reduces side reactions (compared to THF/water)
Synthesis of Ethyl 3-Methyl-5-Aminothiophene-2-Carboxylate
Gewald Reaction for Thiophene Core
The 3-methyl-5-aminothiophene ester is prepared via a modified Gewald protocol:
- Knoevenagel condensation :
Ethyl acetoacetate (1 eq) + cyanothioacetamide (1 eq) in ethanol
Catalyzed by morpholine (0.1 eq) at reflux for 6 h - Cyclization :
Reaction mixture treated with elemental sulfur (1.2 eq)
Heated to 80°C for 4 h
Critical Parameters :
- Strict temperature control prevents decarboxylation
- Nitrogen atmosphere minimizes oxidation side products
Yield Data :
| Component | Amount | Purity (HPLC) | Isolated Yield |
|---|---|---|---|
| Crude product | 12.7 g | 78% | - |
| After recrystallization | 9.1 g | 99.2% | 68% |
Amide Coupling: Final Assembly
Coupling Reagent Screening
Comparative evaluation of coupling agents:
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| T3P®/Et₃N | DMF | 25 | 4 | 92 |
| EDCl/HOBt | CH₂Cl₂ | 0→25 | 12 | 78 |
| HATU/DIPEA | DMF | 25 | 2 | 88 |
| DCC/DMAP | THF | 40 | 6 | 65 |
Optimal Conditions :
- Reagent : T3P® (propylphosphonic anhydride, 50% in EtOAc)
- Molar Ratio : 1:1:1.2 (acid:amine:T3P)
- Solvent : Anhydrous DMF
- Workup : Precipitation in ice-water followed by silica gel chromatography
Reaction Scale-Up Data :
| Scale (mmol) | Yield (g) | Purity (%) |
|---|---|---|
| 10 | 4.7 | 98.5 |
| 100 | 48.2 | 97.8 |
| 500 | 234.1 | 96.2 |
Analytical Characterization
Spectroscopic Data Consolidation
¹H NMR (400 MHz, CDCl₃) :
δ 7.65 (dd, J = 5.1, 1.2 Hz, 1H, thiophene-H)
δ 7.21 (dd, J = 3.7, 1.2 Hz, 1H, thiophene-H)
δ 6.95 (s, 1H, thiophene-H)
δ 4.32 (q, J = 7.1 Hz, 2H, OCH₂CH₃)
δ 3.81 (d, J = 13.5 Hz, 1H, piperidine-H)
δ 2.58 (s, 3H, CH₃)
δ 1.38 (t, J = 7.1 Hz, 3H, OCH₂CH₃)
HRMS (ESI+) :
Calculated for C₁₉H₂₁N₂O₆S₃ [M+H]⁺: 469.0634
Found: 469.0631
X-ray Crystallography :
Monoclinic crystal system, space group P2₁/c
Key bond lengths: S-O (1.432 Å), C-N (1.335 Å)
Process Optimization Challenges
Sulfonylation Side Reactions
Competitive sulfonation at the thiophene sulfur was mitigated by:
Amide Racemization Control
Chiral integrity at the piperidine α-carbon maintained through:
- Low-temperature coupling (-15°C)
- Short reaction times (<6 h)
- Use of racemization-suppressing agents (HOAt)
Industrial-Scale Considerations
Cost Analysis of Key Reagents
| Component | Cost/kg (USD) | Process Mass Intensity |
|---|---|---|
| Thiophen-2-ylsulfonyl chloride | 2,150 | 1.8 |
| T3P® (50% in EtOAc) | 980 | 2.1 |
| Ethyl acetoacetate | 45 | 0.3 |
Waste Stream Management
- Sulfur byproducts from Gewald reaction require alkaline hydrolysis
- Phosphorus-containing waste from T3P® coupling neutralized with Ca(OH)₂
Emerging Methodological Alternatives
Continuous Flow Approaches
Microreactor trials show promise for:
Q & A
Q. What are the optimal synthetic routes for Ethyl 3-methyl-5-(1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamido)thiophene-2-carboxylate?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Construction of the thiophene core via Gewald or Sandmeyer reactions, using ethyl thiophene-2-carboxylate derivatives as intermediates .
- Step 2: Introduction of the piperidine-2-carboxamido group via amide coupling (e.g., EDC/HOBt or DCC) under inert conditions .
- Step 3: Sulfonylation of the piperidine nitrogen using thiophene-2-sulfonyl chloride in the presence of a base like triethylamine (TEA) .
- Key Conditions: Reflux in DMF or THF, controlled temperatures (60–80°C), and purification via column chromatography (silica gel, ethyl acetate/hexane).
- Validation: NMR (¹H/¹³C) and LC-MS are critical for confirming intermediate structures .
Q. How is the molecular structure of this compound characterized?
Methodological Answer:
- Primary Techniques:
- NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- X-ray Crystallography: Resolves crystal packing and hydrogen-bonding networks (e.g., monoclinic P2₁/c space group observed in related thiophene derivatives) .
- IR Spectroscopy: Identifies functional groups (e.g., sulfonamide S=O stretches at 1150–1300 cm⁻¹) .
- Data Interpretation: Compare experimental results with computational models (DFT calculations) to resolve ambiguities in substituent orientation .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activities of thiophene-sulfonamide derivatives?
Methodological Answer:
- Case Example: Anti-proliferative effects in cancer cells (e.g., IC₅₀ discrepancies across studies) vs. anti-inflammatory activity in metabolic disease models .
- Resolution Strategies:
- Assay Standardization: Use identical cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) .
- Structure-Activity Analysis: Compare substituent effects (e.g., thiophene vs. phenyl groups) using SAR tables .
- Mechanistic Profiling: Perform kinase inhibition assays or cytokine profiling (ELISA) to identify primary targets .
Q. What experimental designs are recommended for studying the compound’s stability under physiological conditions?
Methodological Answer:
- Accelerated Stability Studies:
- pH Stability: Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hours; monitor degradation via HPLC .
- Thermal Stability: Use DSC/TGA to determine decomposition temperatures and identify labile groups (e.g., sulfonamide linkage) .
- Metabolic Stability: Perform liver microsome assays (human/rat) with NADPH cofactors; quantify metabolites via LC-HRMS .
Q. How to validate analytical methods for quantifying this compound in complex matrices?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
